molecular formula C15H22O3 B1252575 Procurcumadiol CAS No. 129673-90-1

Procurcumadiol

Cat. No.: B1252575
CAS No.: 129673-90-1
M. Wt: 250.33 g/mol
InChI Key: MBUWIGIPGMJVMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Procurcumadiol belongs to the class of organic compounds known as guaianes. These are sesquiterpenoids with a structure based on the guaiane skeleton. Guaiane is a bicyclic compound consisting of a decahydroazulene moiety, substituted with two methyl groups and a 1-methylethyl group at the 1-, 4-, and 7-position, respectively. This compound exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices and turmeric. This makes this compound a potential biomarker for the consumption of these food products.
This compound is a sesquiterpenoid.

Biological Activity

Procurcumadiol is a sesquiterpenoid compound derived from Curcuma longa, commonly known as turmeric. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. It belongs to a class of compounds known as terpenoids, specifically sesquiterpenoids. The molecular formula for this compound is C15H24OC_{15}H_{24}O, and it exhibits a complex arrangement of carbon rings that facilitates its interaction with biological targets.

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. A study utilizing in silico methods assessed the binding affinity of this compound against key inflammatory mediators such as Interleukin-17A (IL-17A) and Inducible Nitric Oxide Synthase (iNOS). The binding score for this compound was reported at 8.3kcal mol-8.3\,\text{kcal mol}, suggesting strong inhibitory potential against iNOS, which plays a critical role in inflammatory responses .

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties that help mitigate oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals, which are implicated in various chronic diseases, including cancer and cardiovascular disorders .

3. Anticancer Potential

The anticancer properties of this compound have been investigated in various studies. It has been reported to inhibit the proliferation of cancer cells through multiple mechanisms, including the modulation of cell signaling pathways associated with apoptosis (programmed cell death). The compound has shown efficacy in reducing tumor growth in animal models by inducing apoptosis in cancerous cells .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
Anti-inflammatoryInhibition of iNOS and IL-17A
AntioxidantScavenging free radicals
AnticancerInduction of apoptosis in cancer cells

Case Study 1: In Silico Evaluation

In a recent study, researchers performed an in silico analysis to evaluate the potential of various phytochemicals from turmeric, including this compound, to act against psoriasis by inhibiting inflammatory mediators. The results indicated that this compound could serve as a promising candidate for further development into therapeutic agents for inflammatory diseases .

Case Study 2: Anticancer Research

Another study focused on the effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. This suggests a potential role for this compound in cancer therapy .

Properties

IUPAC Name

3,3a-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,4,8a-tetrahydroazulen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-9(2)11-8-15(18)12(5-6-14(15,4)17)10(3)7-13(11)16/h7,12,17-18H,5-6,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUWIGIPGMJVMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(C)C)CC2(C1CCC2(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Procurcumadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

129673-90-1
Record name Procurcumadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 - 150.5 °C
Record name Procurcumadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034721
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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